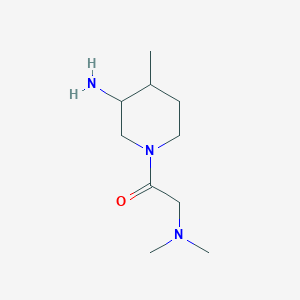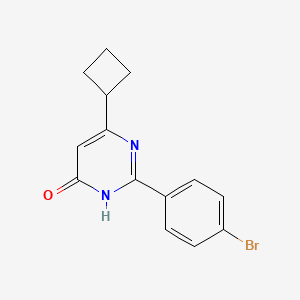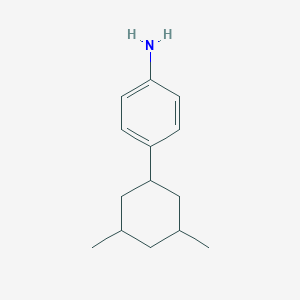
4-(3,5-Dimethylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylcyclohexyl)aniline is an organic compound that belongs to the class of aromatic amines It features a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylcyclohexyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dimethylcyclohexanol, undergoes nitration to form 3,5-dimethylcyclohexyl nitro compound. This intermediate is then reduced to yield 3,5-dimethylcyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by catalytic amination. The use of palladium-catalyzed methods can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,5-Dimethylcyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation of the aniline moiety can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds.
Applications De Recherche Scientifique
4-(3,5-Dimethylcyclohexyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the aromatic amine group, which can undergo oxidation, reduction, and substitution reactions .
Comparaison Avec Des Composés Similaires
Aniline: The simplest aromatic amine, used as a precursor for many industrial chemicals.
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
Cyclohexylamine: A cyclohexane derivative with an amino group.
Comparison: 4-(3,5-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline moiety, which imparts distinct chemical and physical properties. Compared to aniline, it has enhanced steric hindrance and different reactivity patterns. N,N-Dimethylaniline and cyclohexylamine, while similar, lack the specific substitution pattern that defines this compound .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
4-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-6,10-11,13H,7-9,15H2,1-2H3 |
Clé InChI |
AEGHCXBLOAHWIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)
![4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
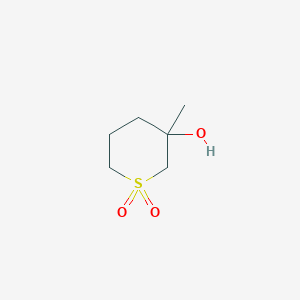

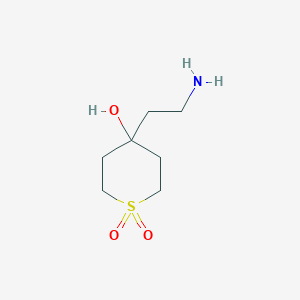
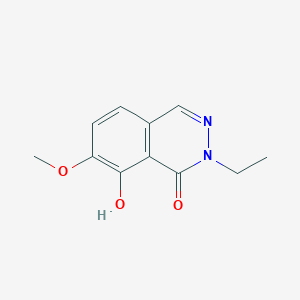
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)
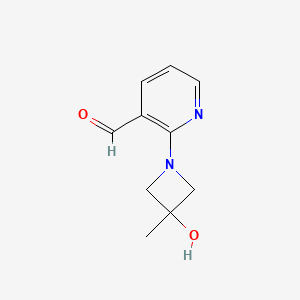


![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)
